molecular formula C16H19NO2S2 B2936154 (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2035008-36-5

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2936154
CAS No.: 2035008-36-5
M. Wt: 321.45
InChI Key: BEZDNCWFOSMKEF-OWOJBTEDSA-N
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Description

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound characterized by the presence of thiophene rings and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the formation of the hydroxy-pentyl chain. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids, providing insights into molecular recognition and binding affinity.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would be explored through various in vitro and in vivo studies, assessing its efficacy and safety.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of functionalized polymers. Its unique properties could contribute to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group and thiophene rings may participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and hydroxy-substituted amides. Examples are:

  • (2E)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-[5-hydroxy-3-(furan-3-yl)pentyl]-3-(furan-3-yl)prop-2-enamide

Uniqueness

What sets (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide apart is its specific substitution pattern on the thiophene rings and the position of the hydroxy group. These structural features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDNCWFOSMKEF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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